molecular formula C22H23BrN4O B11293040 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B11293040
M. Wt: 439.3 g/mol
InChI Key: QDXLFUJVOIAIRR-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound. This reaction is often catalyzed by transition metals such as copper or silver under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Coupling of the Pyrazole and Piperazine Units: The final step involves coupling the pyrazole and piperazine units through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a carbon monoxide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a molecular probe.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interaction with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Modulation of Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperazine moiety.

    1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups, offering different chemical properties.

    4-(4-Bromophenyl)-1H-pyrazol-3-amine:

Uniqueness

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine is unique due to its combination of the pyrazole and piperazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrN4O

Molecular Weight

439.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23BrN4O/c1-15-3-8-21(16(2)13-15)26-9-11-27(12-10-26)22(28)20-14-19(24-25-20)17-4-6-18(23)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25)

InChI Key

QDXLFUJVOIAIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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